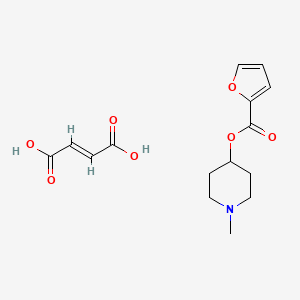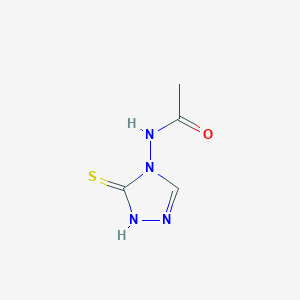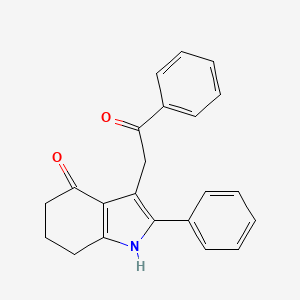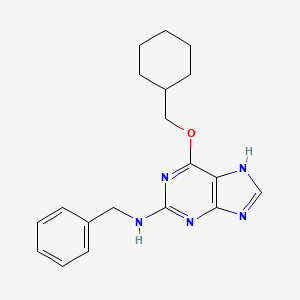
4-Hydroxybutan-2-yl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutan-2-yl carbamate is an organic compound with the molecular formula C9H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a hydroxybutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxybutan-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of an amine with carbon dioxide and a halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .
Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst. This reaction system does not require metal complex catalysts or metal salt additives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybutan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Hydroxybutan-2-yl carbamate has several scientific research applications:
Antimycobacterial Activities: Derivatives of this compound have shown significant biological activity against Mycobacterium tuberculosis.
Enzyme Inhibition: It has been used to prepare derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurological functions.
Agricultural Applications: Compounds derived from this compound, such as carbendazim and tebuconazole, are used to prevent and control fungal diseases in agriculture.
Synthesis and Structural Studies: This compound serves as an intermediate in the synthesis of natural products with cytotoxic activity and is used in structural studies to understand molecular conformations.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybutan-2-yl carbamate involves its interaction with specific molecular targets and pathways. For example, its derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) work by binding to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition can affect neurological functions and has potential therapeutic applications in treating diseases like Alzheimer’s.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (4-hydroxybutan-2-yl)carbamate: This compound has similar structural features and applications.
tert-Butyl (4-hydroxybutan-2-yl)carbamate: Another similar compound with comparable properties and uses.
Uniqueness
4-Hydroxybutan-2-yl carbamate is unique due to its specific combination of a hydroxybutyl group and a carbamate group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
4-hydroxybutan-2-yl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(2-3-7)9-5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
Clave InChI |
XTXMKSJDRKQMHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)





![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)


![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
